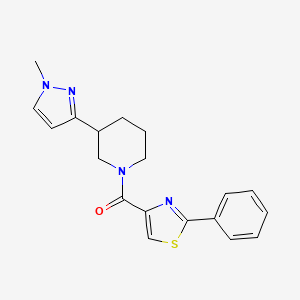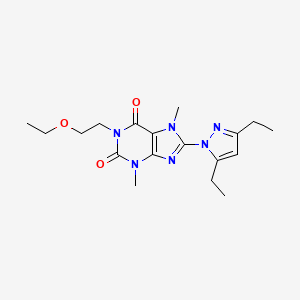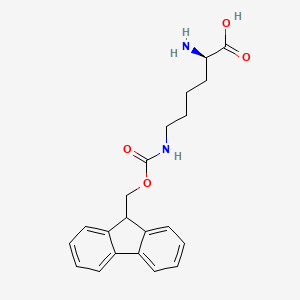
H-D-Lys(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for H-D-Lys(Fmoc)-OH is1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 . Physical And Chemical Properties Analysis
H-D-Lys(Fmoc)-OH is a white to yellow solid . It has a density of 1.245±0.06 g/cm3, a boiling point of 609.9±55.0 °C, and a melting point of 128-131 °C .科学的研究の応用
1. Peptide Radiolabeling for Medical Imaging
Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis, facilitates the efficient synthesis of 99mTc-labeled peptides without needing HPLC purification. This method enhances the versatility of HYNIC for labeling peptides with technetium-99m, a radiotracer used in medical imaging, by introducing a trifluoroacetyl group that is hydrolyzed during labeling, thus omitting the need for a separate deprotection step (Surfraz et al., 2007).
2. Solid-Phase Peptide Synthesis Monitoring
The stepwise solid-phase synthesis of peptides, using Fmoc as the N-α-protecting group, can be quantitatively monitored using near-infrared Fourier-transform Raman spectroscopy. This technique allows for real-time observation of the deprotection process, highlighting the influence of Fmoc protection on peptide secondary structure, which aids in optimizing synthesis protocols for complex peptides (Larsen et al., 1993).
3. Supramolecular Hydrogels for Biomedical Applications
Fmoc-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, are used to create supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels have been studied for their antimicrobial activity, which is enhanced by incorporating colloidal and ionic silver, making them promising materials for biomedical applications (Croitoriu et al., 2021).
4. Peptide-Based Hydrogels for Drug Delivery
The self-assembly properties of Fmoc-protected amino acids, including Fmoc-Lys(Fmoc)-OH, enable the formation of hydrogels. These materials are explored for their potential in drug delivery systems, owing to their ability to form stable, biocompatible matrices that can encapsulate and release pharmaceutical agents in a controlled manner (Ryan et al., 2011).
5. Advanced Materials Development
Fmoc-protected amino acids are pivotal in developing novel materials, such as smart hydrogels and composite materials with enhanced properties. For example, the introduction of an additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled gelation, offering significant advantages for creating responsive materials for various applications, including tissue engineering and regenerative medicine (Reddy et al., 2015).
特性
IUPAC Name |
(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBUPMYCNRBCQ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

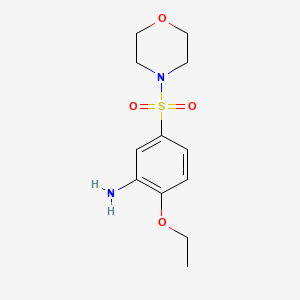
![3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B2749190.png)
![3'-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2749191.png)
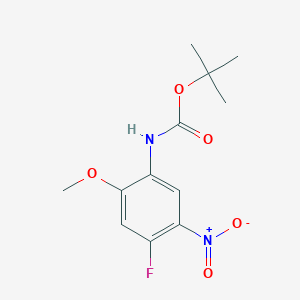
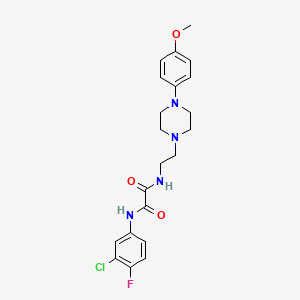
![N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2749197.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)
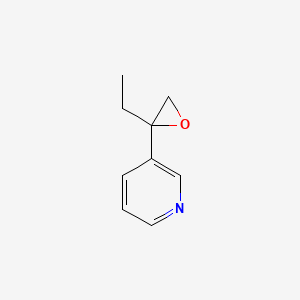
![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)
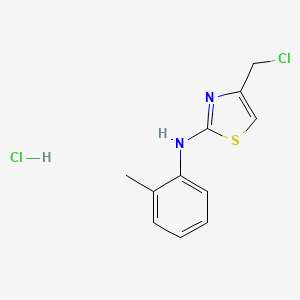
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide](/img/structure/B2749204.png)

